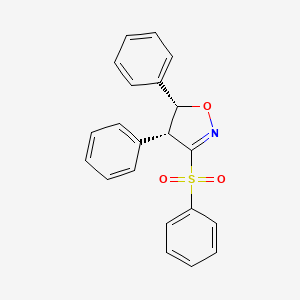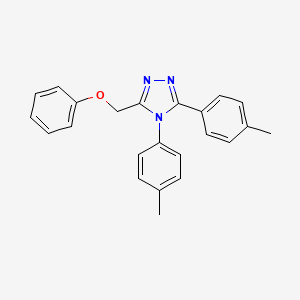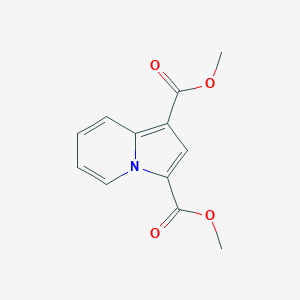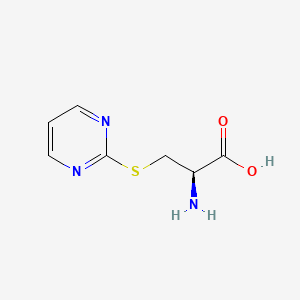![molecular formula C19H20ClN3O B12908624 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 253277-91-7](/img/structure/B12908624.png)
4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and photodynamic therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 5-methylacridine to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Chlorination of the amino group to form 9-chloro-5-methylacridine.
Amidation: Reaction of 9-chloro-5-methylacridine with N-(2-(dimethylamino)ethyl)amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing structural changes that can lead to cell death, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-3-carboxamide
- 9-Chloro-N-methyl-N-(methylsulfonyl)phenazine-1-carboxamide
- Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate
Uniqueness
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
253277-91-7 |
|---|---|
Formule moléculaire |
C19H20ClN3O |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
9-chloro-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H20ClN3O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H,21,24) |
Clé InChI |
UAHKUFNIIVPMQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)



![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)


![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)


